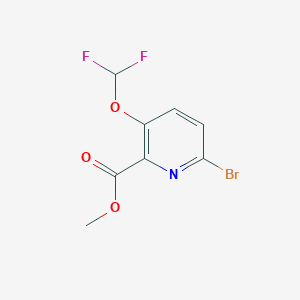

6-Bromo-3-difluoromethoxy-pyridine-2-carboxylic acid methyl ester

描述

Historical Development of Pyridine-Based Compounds

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, was first isolated in 1849 by Thomas Anderson through the destructive distillation of animal bones. Its structural elucidation in the late 19th century by Wilhelm Körner and James Dewar marked a pivotal moment in heterocyclic chemistry. Early industrial production relied on coal tar extraction, but advancements such as the Chichibabin synthesis (1924) enabled scalable synthesis from acetaldehyde, formaldehyde, and ammonia.

The 20th century saw pyridine derivatives emerge as critical scaffolds in pharmaceuticals and agrochemicals. For example, the development of sulfapyridine (antibacterial) and pyridoxal (vitamin B6) underscored their biological relevance. Modern synthetic methods, including transition-metal-catalyzed cross-couplings, have expanded access to complex pyridine analogues.

Importance of Fluorinated Pyridine Derivatives

Fluorination profoundly alters pyridine's electronic and steric properties, enhancing bioavailability and metabolic stability. The difluoromethoxy group (-OCF2H) is particularly valuable due to its:

- Electron-withdrawing effects : Modulates ring electron density, directing regioselective reactions.

- Lipophilicity : Improves membrane permeability, as evidenced by its use in kinase inhibitors.

A 2024 study demonstrated meta-selective difluoromethylation of pyridines via temporary dearomatization, enabling precise functionalization of drug candidates. This method addresses longstanding challenges in accessing meta-substituted derivatives.

Classification and Nomenclature

The compound 6-Bromo-3-difluoromethoxy-pyridine-2-carboxylic acid methyl ester is systematically named using IUPAC guidelines:

- Parent structure : Pyridine (C5H5N)

- Substituents :

- Bromine at C6

- Difluoromethoxy (-OCF2H) at C3

- Methoxycarbonyl (-COOCH3) at C2

Molecular formula : C8H6BrF2NO3

CAS Registry : 1823416-89-2

| Property | Value |

|---|---|

| Molecular weight | 282.04 g/mol |

| SMILES | COC(=O)C1=NC(=CC=C1OC(F)F)Br |

Significance in Heterocyclic Chemistry

Pyridine's nitrogen atom enables diverse reactivity:

- Nucleophilic aromatic substitution : Bromine at C6 facilitates Suzuki-Miyaura couplings.

- Electrophilic substitution : Difluoromethoxy directs meta/para functionalization.

The ester group at C2 allows hydrolysis to carboxylic acids, a key step in prodrug activation. This multifunctional architecture supports applications in:

- Catalysis : As ligands in palladium-mediated cross-couplings.

- Material science : Building blocks for liquid crystals.

Recent patents highlight its utility in synthesizing herbicides targeting acetolactate synthase. The compound's modular synthesis (e.g., esterification of 6-bromo-3-difluoromethoxypicolinic acid) ensures scalability for industrial applications.

属性

IUPAC Name |

methyl 6-bromo-3-(difluoromethoxy)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF2NO3/c1-14-7(13)6-4(15-8(10)11)2-3-5(9)12-6/h2-3,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYXWBUQUIVXMNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=N1)Br)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Esterification of 6-Bromo-2-pyridine Carboxylic Acid

Method Overview:

The initial step involves converting 6-bromo-2-pyridine carboxylic acid into its methyl ester form. This is typically achieved through catalytic esterification using an acid catalyst and methanol.

- Catalyst: p-Toluenesulfonic acid (TSA) or tosic acid, chosen for its strong organic acid properties and minimal side reactions.

- Reagents: Absolute methanol as the esterification solvent.

- Procedure:

- Mix 6-bromo-2-pyridine carboxylic acid with an excess of anhydrous methanol in a reaction vessel.

- Add a catalytic amount of TSA (molar ratio approximately 1:0.1-0.16 relative to acid).

- Reflux the mixture at 65-80°C for 2-8 hours under stirring.

- Cool the mixture, then remove excess solvent via rotary evaporation.

- Purify the methyl ester through recrystallization or column chromatography.

- Reduced side reactions compared to mineral acids.

- Simplified post-reaction purification.

- High yield and purity suitable for industrial scale-up.

Synthesis of 6-Bromo-2-pyridine Carboxylic Acid

Method Overview:

The precursor, 6-bromo-2-pyridine carboxylic acid, can be synthesized via multi-step aromatic substitution starting from 6-amino-2-methylpyridine.

- Diazotization:

- React 6-amino-2-methylpyridine with sodium nitrite in acidic aqueous medium at 0-15°C to form diazonium salts.

- Bromination:

- Introduce bromine or a brominating agent (e.g., N-bromosuccinimide) under controlled conditions to selectively brominate at the 6-position.

- Oxidation:

- Oxidize the methyl group at position 2 to a carboxylic acid using suitable oxidants (e.g., potassium permanganate or sodium dichromate).

- The process yields high-purity intermediates with minimal by-products, facilitating subsequent esterification.

Introduction of Difluoromethoxy Group

Method Overview:

The key modification involves substituting the 3-position with a difluoromethoxy group (-OCHF2). This is achieved through nucleophilic substitution or via a fluorinated ether formation.

- Direct Ether Formation:

- React 6-bromo-3-hydroxypyridine-2-carboxylic acid with difluoromethylating agents such as difluoromethyl bromide or chloromethyl derivatives in the presence of a base (e.g., potassium carbonate).

- Alternative Route:

- Use of difluoromethylating reagents like difluoromethyl sulfonates or fluorinated methylating agents under catalytic conditions.

- Literature indicates that the use of difluoromethyl halides with phase transfer catalysts or in polar aprotic solvents like DMF can efficiently introduce the -OCHF2 group with high regioselectivity.

Final Purification and Characterization

- The product is purified through recrystallization from suitable solvents (e.g., ethanol, ethyl acetate).

- Characterization involves NMR, IR, and mass spectrometry to confirm the structure and purity.

Data Table: Summary of Preparation Parameters

| Step | Reagents & Conditions | Purpose | Notes |

|---|---|---|---|

| Esterification | 6-bromo-2-pyridine carboxylic acid + TSA + MeOH, reflux 2-8h | Convert acid to methyl ester | Use excess methanol, mild conditions |

| Bromination | 6-amino-2-methylpyridine + NaNO2 + Br2 | Introduce bromine at 6-position | Maintain low temperature, control regioselectivity |

| Oxidation | Methylated intermediate + KMnO4 | Convert methyl to carboxylic acid | Ensure complete oxidation |

| Difluoromethoxy substitution | 6-bromo-3-hydroxypyridine-2-carboxylic acid + difluoromethylating agent | Introduce -OCHF2 group | Use polar aprotic solvents, phase transfer catalysts |

化学反应分析

Types of Reactions

6-Bromo-3-difluoromethoxy-pyridine-2-carboxylic acid methyl ester can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride.

Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.

Oxidation and Reduction: Products vary depending on the specific reaction conditions.

Ester Hydrolysis: The major product is 6-Bromo-3-difluoromethoxy-pyridine-2-carboxylic acid.

科学研究应用

6-Bromo-3-difluoromethoxy-pyridine-2-carboxylic acid methyl ester is used in various scientific research fields:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of enzyme interactions and metabolic pathways.

Industry: Used in the development of agrochemicals and other industrial products.

作用机制

The mechanism of action of 6-Bromo-3-difluoromethoxy-pyridine-2-carboxylic acid methyl ester involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The methoxy group can also play a role in modulating the compound’s properties .

相似化合物的比较

生物活性

6-Bromo-3-difluoromethoxy-pyridine-2-carboxylic acid methyl ester (CAS Number: 1823416-89-2) is a pyridine derivative characterized by the presence of a bromine atom, two fluorine atoms, and a methoxy group. Its unique structure contributes to its solubility and permeation properties, making it suitable for various applications in medicinal chemistry and material science. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and biochemistry.

Chemical Structure and Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆BrF₂NO₃ |

| Molecular Weight | 282.04 g/mol |

| CAS Number | 1823416-89-2 |

| Appearance | Not specified |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance binding interactions, influencing the compound's reactivity and biological effects. The methoxy group may also modulate these properties, enhancing the compound's bioavailability and efficacy.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme plays a crucial role in drug metabolism, and inhibition can significantly affect the pharmacokinetics of co-administered drugs. The implications of this inhibition are critical in drug development, as it can lead to altered drug efficacy and toxicity profiles.

Case Studies and Research Findings

- Antiproliferative Activity : A study highlighted that compounds with similar structural features exhibited significant antiproliferative effects against various cancer cell lines. For instance, related pyridine derivatives demonstrated IC50 values below 1 µM against A549 lung cancer cells, indicating strong potential for further exploration as anticancer agents .

- Metabolic Studies : In pharmacokinetic studies, the inhibition of CYP1A2 by this compound can lead to increased plasma concentrations of drugs metabolized by this pathway. This finding emphasizes the importance of understanding such interactions during drug development processes.

- Fluorination Effects : Research into fluorinated compounds shows that the introduction of fluorine can enhance biological activity through increased lipophilicity and improved binding affinity to target proteins . This suggests that this compound could exhibit enhanced properties compared to non-fluorinated analogs.

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3-Difluoromethoxy-pyridine-2-carboxylic acid methyl ester | Lacks bromine atom | Moderate enzyme inhibition |

| 6-Bromo-pyridine-2-carboxylic acid methyl ester | Lacks difluoromethoxy group | Potentially lower activity |

| 3-Methoxy-pyridine-2-carboxylic acid methyl ester | Lacks bromine and fluorine atoms | Limited biological activity |

Uniqueness of this compound

This compound's unique combination of bromine, fluorine, and methoxy groups confers distinct chemical and biological properties that make it valuable for various research applications in medicinal chemistry and beyond. Its ability to inhibit specific enzymes while potentially exhibiting antimicrobial properties positions it as a candidate for further investigation in drug development.

常见问题

Q. What are the key synthetic routes for preparing 6-bromo-3-difluoromethoxy-pyridine-2-carboxylic acid methyl ester?

The synthesis typically involves functionalizing pyridine derivatives. For example:

- Carboxylic Acid to Ester Conversion : Starting with 5-bromopyridin-2-carboxylic acid, reduction with borane-dimethylsulfide (BH₃·SMe₂) generates 5-bromo-pyridin-2-yl-methanol, which can undergo esterification .

- Halogenation and Substitution : Bromination at the 6-position and difluoromethoxy group introduction at the 3-position via nucleophilic substitution (e.g., using ClF₂COO− or similar reagents).

- Methyl Ester Formation : Reacting the carboxylic acid intermediate with methanol under acid catalysis (e.g., H₂SO₄) .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and ester functionality. The difluoromethoxy group (OCF₂H) shows distinct splitting patterns due to ¹⁹F coupling .

- HPLC : Purity assessment (≥95% as per typical research-grade standards) .

- Mass Spectrometry (HRMS) : To verify molecular weight (expected: ~291.1 g/mol for C₉H₈BrF₂NO₃).

Q. How does the difluoromethoxy group influence the compound’s reactivity?

The difluoromethoxy group (OCF₂H) enhances electron-withdrawing effects compared to methoxy (OCH₃), increasing electrophilicity at the pyridine ring. This facilitates nucleophilic aromatic substitution (e.g., Suzuki couplings) at the 6-bromo position. Fluorine’s electronegativity also improves metabolic stability in biological studies .

Advanced Research Questions

Q. How can contradictory yield data in synthesis reports be resolved?

Example: A patent reported a 102% yield for a structurally similar ester, likely due to incomplete solvent removal or impurities. To address this:

Q. What strategies optimize regioselectivity in functionalizing the pyridine ring?

- Directed Metalation : Use directing groups (e.g., ester at C2) to control bromination at C6.

- Catalytic Cross-Coupling : Employ palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings, leveraging the bromo group’s reactivity .

- Protection/Deprotection : Temporarily protect sensitive groups (e.g., ester) during difluoromethoxy installation .

Q. How do steric and electronic effects of substituents impact condensation reactions?

- Steric Effects : The bulky difluoromethoxy group at C3 may hinder reactions at adjacent positions.

- Electronic Effects : Bromine at C6 deactivates the ring, but the ester at C2 acts as an electron-withdrawing group, directing electrophiles to meta/para positions. Comparative studies with analogs (e.g., OCH₃ vs. OCF₂H) reveal differences in reaction rates and byproduct formation .

Q. What methodological challenges arise in resolving complex NMR spectra?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。